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Compound of Interest

Compound Name:
(R)-1-Methylazetidine-2-carboxylic

acid

Cat. No.: B1422763 Get Quote

(R)-1-Methylazetidine-2-carboxylic acid is a non-canonical, conformationally restricted amino

acid that has garnered significant interest within the drug discovery community. As a saturated

four-membered aza-heterocycle, it serves as a valuable proline analogue, offering a rigid

structural scaffold that can impart unique physicochemical and pharmacological properties to

parent molecules.[1][2][3] Unlike its parent compound, L-azetidine-2-carboxylic acid—a natural

product known for its toxicity due to misincorporation into proteins in place of proline—the N-

methylation in (R)-1-methylazetidine-2-carboxylic acid fundamentally alters its biological

profile.[4][5][6] This modification blocks its ability to be integrated during protein biosynthesis,

thereby mitigating toxicity and establishing it as a desirable building block for designing novel

therapeutics.

This guide provides an in-depth exploration of (R)-1-Methylazetidine-2-carboxylic acid,

tailored for researchers, scientists, and drug development professionals. We will dissect its

synthesis, physicochemical properties, and strategic applications, offering field-proven insights

into its role as a critical component in the medicinal chemist's toolkit.

Physicochemical and Computed Properties
A clear understanding of a molecule's fundamental properties is paramount for its application in

synthesis and drug design. The key identifiers and computed characteristics of (R)-1-
Methylazetidine-2-carboxylic acid are summarized below.
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Property Value Source

Molecular Formula C₅H₉NO₂ [7]

Molecular Weight 115.13 g/mol [7]

CAS Number 1184858-90-9 [7]

IUPAC Name
(2R)-1-methylazetidine-2-

carboxylic acid
[7]

SMILES CN1CC[C@H]1C(=O)O N/A

InChI Key

InChI=1S/C5H9NO2/c1-6-3-2-

4(6)5(7)8/h4H,2-3H2,1H3,

(H,7,8)/t4-/m1/s1

[7]

Hydrogen Bond Donor Count 1 [8]

Hydrogen Bond Acceptor

Count
2 [8]

LogP (Computed) -0.1 [8]

Asymmetric Synthesis: Crafting the Chiral Core
The synthesis of enantiomerically pure (R)-1-Methylazetidine-2-carboxylic acid is a non-

trivial process that requires precise stereochemical control. While numerous methods exist for

racemic or L-azetidine-2-carboxylic acid, this guide outlines a robust, multi-step asymmetric

synthesis adapted from established principles of chiral auxiliary-guided reactions and

intramolecular cyclization.[9][10] This approach ensures the desired (R)-stereochemistry at the

C2 position.

The overall synthetic workflow can be visualized as a three-stage process: formation of the

chiral precursor, construction of the azetidine ring, and final modification to yield the target

compound.
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Stage 1: Chiral Precursor Synthesis

Stage 2: Azetidine Ring Construction

Stage 3: Final Modifications

1. Dibromoethane

Chiral Aminomalonate Intermediate

2. (R)-α-Methylbenzylamine
(Chiral Auxiliary) 3. Diethyl malonate

Base-mediated
Intramolecular Cyclization

Key Step

Protected (R)-Azetidine Diester

Krapcho Decarboxylation

N-Methylation
(e.g., Eschweiler-Clarke)

Ester Hydrolysis

(R)-1-Methylazetidine-
2-carboxylic acid

Figure 1. Conceptual workflow for the asymmetric synthesis.
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Caption: Figure 1. Conceptual workflow for the asymmetric synthesis.
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Detailed Experimental Protocol: Synthesis of (R)-
Azetidine-2-carboxylic acid Precursor
This protocol details the key steps of intramolecular alkylation and deprotection, adapted from

methodologies for preparing enantiopure azetidine-2-carboxylic acid.[9][10][11]

Step 1: Synthesis of Diethyl 2-(((R)-1-phenylethyl)amino)malonate

To a solution of (R)-(+)-α-methylbenzylamine (1.0 eq) in ethanol, add diethyl 2-

(ethoxymethylene)malonate (1.05 eq).

Heat the mixture to reflux for 16 hours.

Cool the reaction to room temperature and then reduce the aminomethylene intermediate in

situ by adding sodium borohydride (1.5 eq) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 4 hours.

Quench the reaction carefully with water and extract the product with ethyl acetate.

Purify the crude product by column chromatography to yield the chiral aminomalonate.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

Dissolve the aminomalonate from Step 1 (1.0 eq) and 1,2-dibromoethane (1.5 eq) in

anhydrous N,N-Dimethylformamide (DMF).

Add cesium carbonate (2.0 eq) to the solution. The use of cesium carbonate is crucial for

achieving high yields in this four-membered ring formation.[11]

Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.

Upon completion, dilute the reaction with water and extract with diethyl ether.

The crude product, a protected azetidine-2,2-dicarboxylate, is purified by chromatography.

Step 3: Decarboxylation and Deprotection
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Perform a Krapcho dealkoxycarbonylation on the product from Step 2. This step

preferentially removes one of the ester groups to yield the desired monoester.[11]

The chiral auxiliary is then removed via hydrogenolysis. Dissolve the monoester in ethanol

and add Pearlman's catalyst (palladium hydroxide on carbon).

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is

complete.

Filter the catalyst and concentrate the solvent to yield the enantiomerically pure (R)-

azetidine-2-carboxylic acid ester.

Step 4: N-Methylation and Hydrolysis

The secondary amine of the (R)-azetidine-2-carboxylic acid ester can be methylated using

various standard procedures, such as the Eschweiler-Clarke reaction (using formaldehyde

and formic acid) or by reductive amination.

Following N-methylation, the ester is hydrolyzed to the final carboxylic acid using aqueous

lithium hydroxide or sodium hydroxide, followed by acidic workup to protonate the

carboxylate.

Biological Activity and Rationale for Use in Drug
Design
The parent compound, L-azetidine-2-carboxylic acid (Aze), is a potent natural toxin because it

is a structural mimic of L-proline.[4][12] It is recognized by prolyl-tRNA synthetase and

misincorporated into growing polypeptide chains. This substitution disrupts protein structure

and function due to the smaller, more strained four-membered ring, leading to protein

misfolding, induction of the unfolded protein response, and cellular toxicity.[5][12] This toxic

mechanism makes Aze itself unsuitable for therapeutic applications.
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Figure 2. Structural comparison and rationale for use.
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Caption: Figure 2. Structural comparison and rationale for use.

The introduction of an N-methyl group on (R)-1-methylazetidine-2-carboxylic acid is a critical

design choice that circumvents this toxicity. The resulting tertiary amine can no longer act as a

substrate for acylation by tRNA, preventing its incorporation into proteins. This detoxification

transforms the molecule from a toxin into a valuable building block.

The primary utility of (R)-1-Methylazetidine-2-carboxylic acid in drug discovery lies in its

function as a conformationally constrained scaffold.[2][13] The rigid azetidine ring restricts the

rotational freedom of the molecule compared to acyclic or larger ring analogues. When

incorporated into a drug candidate, this rigidity can:

Improve Binding Affinity: By pre-organizing the molecule into a bioactive conformation that

fits a target receptor or enzyme active site, the entropic penalty of binding is reduced,

potentially leading to higher affinity and potency.

Enhance Selectivity: The defined three-dimensional structure can favor binding to a specific

target over off-targets, reducing side effects.
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Optimize Physicochemical Properties: The azetidine motif can influence properties like

solubility, lipophilicity, and metabolic stability, which are critical for developing a successful

drug. The azetidine ring has gained significant popularity in drug discovery, with several

approved drugs now containing this moiety.[13]

It is frequently used as a replacement for proline or other cyclic amino acids in peptidomimetics

or as a core fragment to which other functional groups are attached, exploring chemical space

with defined vectors.[14]

Conclusion
(R)-1-Methylazetidine-2-carboxylic acid represents a sophisticated molecular tool for the

modern medicinal chemist. Its synthesis, while demanding, provides access to an

enantiomerically pure, conformationally constrained building block with significant potential. By

understanding the foundational toxicity of its parent compound and the critical role of N-

methylation in negating this effect, researchers can confidently employ this scaffold to engineer

next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. Its

continued application in drug discovery campaigns is expected to yield novel candidates across

a wide range of therapeutic areas.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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